

Comparative Analysis of BIBF 1202 Cross-Reactivity with Tyrosine Kinases

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Compound of Interest		
Compound Name:	BIBF 1202	
Cat. No.:	B1666967	Get Quote

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This guide provides a comparative overview of the cross-reactivity profile of **BIBF 1202**, the active metabolite of nintedanib, against a range of tyrosine kinases. The data presented is primarily focused on nintedanib, as comprehensive quantitative data for **BIBF 1202**'s broader kinase selectivity is not extensively available in the public domain. However, existing literature indicates that **BIBF 1202** possesses significantly lower pharmacological potency compared to its parent compound, nintedanib.

Introduction to Nintedanib and its Metabolite BIBF 1202

Nintedanib (formerly known as BIBF 1120) is a potent small-molecule tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and fibrosis.[1][2][3][4] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR 1-3), Fibroblast Growth Factor Receptors (FGFR 1-3), and Platelet-Derived Growth Factor Receptors (PDGFR α and β).[1][2][3] Upon oral administration, nintedanib is rapidly metabolized, primarily through ester cleavage, to its active free acid moiety, **BIBF 1202**.[4] While pharmacologically active, **BIBF 1202** demonstrates substantially lower potency than nintedanib.

Kinase Inhibition Profile of Nintedanib



Nintedanib exhibits a distinct and narrow range of kinase inhibition at pharmacologically relevant concentrations.[2] The following table summarizes the in vitro inhibitory activity of nintedanib against its primary targets and other selected tyrosine kinases.

Table 1: In Vitro Kinase Inhibition Profile of Nintedanib

Kinase Target	IC50 (nM)	Kinase Family
Primary Targets		
VEGFR1 (Flt-1)	34	VEGFR
VEGFR2 (KDR)	13	VEGFR
VEGFR3 (Flt-4)	13	VEGFR
FGFR1	69	FGFR
FGFR2	37	FGFR
FGFR3	108	FGFR
PDGFRα	59	PDGFR
PDGFRβ	65	PDGFR
Other Kinases		
Flt-3	16	RTK
Lck	16	Src Family
Lyn	44	Src Family
Src	156	Src Family

Data compiled from multiple sources. Assays were performed with ATP concentrations at the respective Michaelis constant (Km).[2]

Beyond its primary targets, nintedanib has been shown to inhibit a broader spectrum of 21 additional kinases with IC50 values below 100 nmol/l in wider panel screenings.

Cross-Reactivity of BIBF 1202

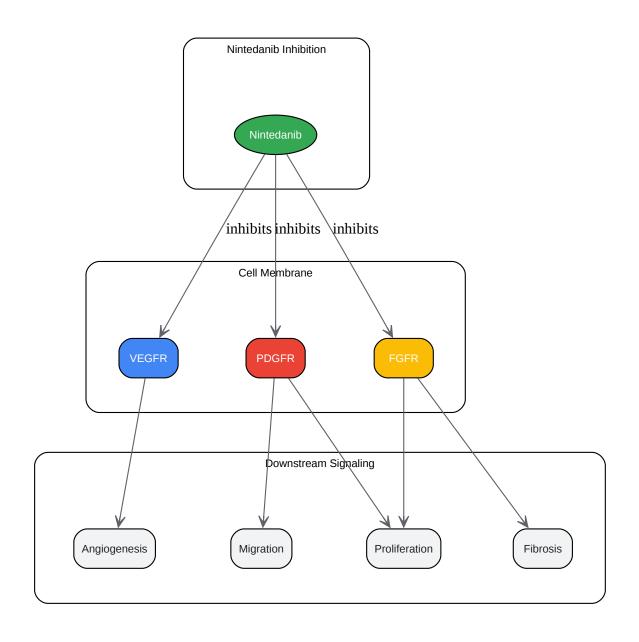


Quantitative data detailing the cross-reactivity of **BIBF 1202** across a broad panel of tyrosine kinases is limited. However, studies have consistently shown that **BIBF 1202** has a substantially lower potency compared to nintedanib. For instance, in cellular assays, the potency of **BIBF 1202** is estimated to be 9- to 10-fold lower based on VEGF or bFGF stimulation of human umbilical vascular endothelial cells, and 265- and 607-fold lower based on PDGFR α and PDGFR β stimulation of primary lung fibroblasts, respectively. The glucuronidated form of **BIBF 1202**, a further metabolite, has been shown to be inactive.[5]

Signaling Pathways and Experimental Workflow

To provide a clearer context for the mechanism of action and the methods used to determine kinase cross-reactivity, the following diagrams illustrate the primary signaling pathways targeted by nintedanib and a typical workflow for a kinase inhibition assay.

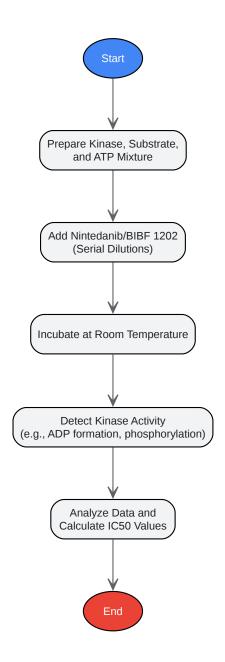




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Caption: Primary signaling pathways targeted by Nintedanib.





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Caption: General workflow of an in vitro kinase inhibition assay.

Experimental Protocols



The determination of kinase inhibition, such as the data presented in Table 1, is typically performed using in vitro kinase assays. Below is a generalized protocol representative of commercially available kinase profiling services (e.g., Thermo Fisher's SelectScreen™).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., nintedanib) against a specific tyrosine kinase.

Materials:

- Recombinant human kinase
- Specific peptide substrate for the kinase
- Adenosine triphosphate (ATP)
- Test compound (nintedanib or **BIBF 1202**) dissolved in Dimethyl sulfoxide (DMSO)
- Assay buffer (e.g., HEPES, Brij-35, MgCl2, EGTA)
- Detection reagent (e.g., ADP-Glo[™], Z'-LYTE[™], LanthaScreen[™])
- Multi-well microplates (e.g., 384-well)
- Plate reader capable of detecting luminescence, fluorescence, or fluorescence resonance energy transfer (FRET)

Procedure:

- Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration might be 10 μ M, followed by 3-fold serial dilutions to generate a 10-point dose-response curve.
- Kinase Reaction Setup:
 - The kinase, peptide substrate, and ATP are mixed in the appropriate kinase assay buffer.
 The ATP concentration is often set at or near its Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.



- This kinase/substrate/ATP mixture is added to the wells of the microplate.
- Inhibition Step: A small volume of the diluted test compound (or DMSO as a vehicle control) is added to the wells. The final DMSO concentration in the assay is typically kept low (e.g., ≤1%) to avoid affecting enzyme activity.
- Incubation: The reaction plate is incubated for a set period (e.g., 60 minutes) at room temperature to allow the kinase reaction to proceed.

Detection:

- Following incubation, a detection reagent is added to each well to stop the kinase reaction and generate a signal proportional to the kinase activity.
- The type of detection reagent depends on the assay format. For example, in the ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal. In FRET-based assays like Z'-LYTE™, the phosphorylation of the substrate is detected by a change in the FRET signal.[6]

Data Analysis:

- The signal from each well is read using a plate reader.
- The percentage of kinase inhibition for each compound concentration is calculated relative to the controls (0% inhibition with DMSO alone, and 100% inhibition with a known potent inhibitor or no enzyme).
- The IC50 value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, XLfit).

This generalized protocol provides a framework for understanding how the cross-reactivity and potency of kinase inhibitors like nintedanib and its metabolite **BIBF 1202** are experimentally determined. For specific kinases, the substrates, buffer conditions, and detection methods may be optimized.



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